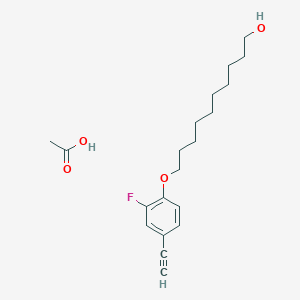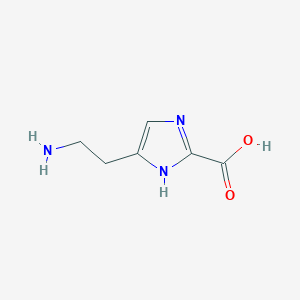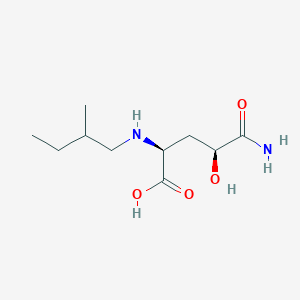![molecular formula C13H14O4 B12537795 2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid CAS No. 664334-19-4](/img/structure/B12537795.png)
2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features two prop-2-en-1-yloxy groups attached to a benzoic acid core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid typically involves the reaction of 2,4-dihydroxybenzoic acid with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid involves its ability to form covalent bonds with biological targets through its prop-2-en-1-yl groups. When exposed to UV light, the compound can undergo photochemical reactions, leading to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules. This property makes it useful as a biochemical probe for studying molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Similar in structure but contains a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yloxy group.
2,4-Bis-(triazol-1-yl)benzoic acid: Contains triazol-1-yl groups instead of prop-2-en-1-yloxy groups.
Uniqueness
2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid is unique due to its ability to form covalent bonds under UV light, making it a valuable tool for biochemical research. Its structural features also allow for diverse chemical modifications, enhancing its versatility in various applications.
Properties
CAS No. |
664334-19-4 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2,4-bis(prop-2-enoxy)benzoic acid |
InChI |
InChI=1S/C13H14O4/c1-3-7-16-10-5-6-11(13(14)15)12(9-10)17-8-4-2/h3-6,9H,1-2,7-8H2,(H,14,15) |
InChI Key |
JBTUINMLDNYBOV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)C(=O)O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)-](/img/structure/B12537727.png)



![1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12537737.png)

![1,6-Bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione](/img/structure/B12537749.png)
![Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]-](/img/structure/B12537771.png)
![5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene](/img/structure/B12537784.png)
![1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B12537787.png)



